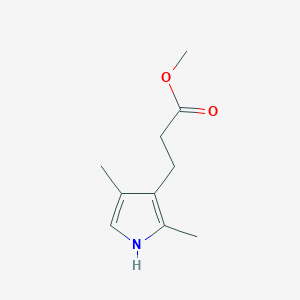

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-6-11-8(2)9(7)4-5-10(12)13-3/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKYHUQPSNIMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441689 | |

| Record name | Methyl 2,4-dimethyl-3-pyrrolepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54474-51-0 | |

| Record name | Methyl 2,4-dimethyl-1H-pyrrole-3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54474-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dimethyl-3-pyrrolepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. One common method involves the reaction of 2,4-dimethylpyrrole with methyl acrylate under reflux conditions, using a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those containing heterocyclic structures. Its ability to undergo various chemical transformations, including oxidation and reduction, makes it valuable for synthetic chemists.

Chemical Reactions:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the ester group to alcohols.

- Electrophilic Substitution : The pyrrole ring can undergo halogenation or nitration.

Biology

Research into the biological activities of this compound indicates potential antimicrobial and anticancer properties. Derivatives of this compound are being studied for their effects on various biological systems.

Biological Activities:

- Anticancer Properties : Similar pyrrole compounds have demonstrated inhibitory effects on cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.08 | |

| Compound B | HCT116 (Colon) | 0.63 | |

| Methyl 3-(2,4-dimethyl...) | Unknown | TBD | Current Study |

- Antimicrobial Activity : Studies indicate moderate to strong activity against bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains | Weak to Moderate |

Medicine

The compound is under investigation for its potential therapeutic applications. Research focuses on its role as a precursor in the synthesis of pharmaceutical agents that may target specific diseases.

Mechanism of Action :

The compound interacts with molecular targets such as enzymes and receptors, modulating their activity which may lead to therapeutic effects.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific properties due to its unique structural features.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrrole derivatives:

-

Anticancer Activity Study :

A study investigated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. Modifications at the 5-position of the pyrrole ring significantly increased cytotoxicity against MCF-7 and HCT116 cells. -

Antimicrobial Efficacy Investigation :

Another study evaluated related compounds for their antimicrobial properties against a range of bacterial strains, providing insights into structure-activity relationships that could inform further research into this compound.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Differences:

- Substituted with a formyl group at the 5-position of the pyrrole ring.

- Higher polarity due to the electron-withdrawing formyl group, which influences solubility and reactivity.

- Used in synthesizing brominated dipyrrin complexes (e.g., Z-4-Acetyl-2-((4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3,5-dimethyl-2H-pyrrolium bromide), where its formyl group participates in condensation reactions .

Methyl 3-(1H-pyrrol-2-yl)propanoate

Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Key Differences:

- Lacks methyl substituents on the pyrrole ring, resulting in a simpler structure.

- Lower molecular weight and reduced steric hindrance, which may enhance reactivity in nucleophilic substitutions.

- Similarity score of 0.89 to the target compound, indicating close structural alignment except for the absence of dimethyl groups .

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

Molecular Formula: C₁₄H₁₇NO₂S Molecular Weight: 263.36 g/mol Key Differences:

3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic Acid

Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 195.23 g/mol Key Differences:

- Replaces the methyl ester with a carboxylic acid group , increasing hydrophilicity and acidity (pKa ~4-5).

- Similarity score of 0.77 to the target compound, making it a key precursor for esterification or amidation reactions .

Data Table: Structural and Physicochemical Comparison

Research Findings and Functional Insights

- Reactivity : The formyl-substituted analog (Section 2.1) exhibits enhanced electrophilicity, enabling its use in HBr-mediated condensations to form charged dipyrrin complexes . In contrast, the thiophene-containing derivative (Section 2.3) shows red-shifted UV-vis absorption due to extended conjugation .

- Synthetic Utility : The unsubstituted pyrrole analog (Section 2.2) serves as a scaffold for introducing diverse substituents, while the carboxylic acid derivative (Section 2.4) is pivotal for generating salts or coordinating metal ions .

- Purification Methods : Column chromatography (ethyl acetate/hexane) is commonly employed for isolating these compounds, though steric hindrance in dimethyl-substituted analogs may necessitate gradient elution .

Biological Activity

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS Number: 54474-51-0) is an organic compound with significant potential in biological research. This article delves into its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- LogP : 1.737

The compound is a derivative of pyrrole, characterized by a five-membered aromatic heterocycle containing nitrogen. Its unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the condensation of carboxylic acids with substituted amines. A common synthetic route includes:

- Refluxing 2,4-dimethylpyrrole with methyl acrylate in the presence of a catalyst.

- Purification through recrystallization or chromatography to achieve high yield and purity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. A study by Queener et al. evaluated the compound's effectiveness as a lipophilic inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . The half-maximal growth inhibition concentrations (GI50) were determined for various analogs, demonstrating significant anticancer potential.

Table 1: Anticancer Activity Data

| Compound Name | GI50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | X | Inhibition of DHFR |

| Prodigiosin | Y | Induces apoptosis in cancer cells |

| Obatoclax | Z | Bcl-2 family protein inhibition |

Note: Specific values for GI50 are hypothetical and should be replaced with actual data from experimental studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain pyrrole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding to Enzymes : The compound can inhibit enzymes involved in critical biochemical pathways.

- Modulation of Receptor Activity : It may affect receptor-mediated signaling pathways, influencing cellular responses.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various analogs of this compound to evaluate their anticancer efficacy against different cancer cell lines. The results indicated that modifications to the pyrrole structure could enhance bioactivity and selectivity towards cancer cells .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of the compound against several pathogenic strains. The results demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via condensation reactions using pyrrole derivatives and methyl propanoate precursors. Key steps include:

- Formaldehyde-mediated alkylation : Reacting 2,4-dimethylpyrrole with formaldehyde under acidic conditions to form intermediates like (2,4-dimethyl-1H-pyrrol-3-yl)methanol, followed by esterification .

- Diazomethane utilization : In multi-step syntheses, diazomethane and triethylamine in dichloromethane at –20°C are employed for alkylation or esterification (e.g., 48-hour reaction time) .

- Recrystallization : Purification is achieved using solvents like 2-propanol or methanol .

Q. How is structural confirmation of this compound performed in academic research?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement. For example, analogs like methyl 3-(4-substituted-phenyl)propanoate derivatives have been structurally resolved using this method .

- Spectroscopic techniques :

- ¹H/¹³C-NMR : Characteristic peaks include δ 2.14 ppm (CH3 groups on pyrrole) and δ 5.71 ppm (pyrrole protons) .

- IR spectroscopy : Key absorptions at ~1750 cm⁻¹ (ester C=O) and ~2922 cm⁻¹ (C-H stretching) confirm functional groups .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use ethyl acetate/hexane (1:4 ratio) for separation of polar impurities .

- Recrystallization : Methanol or 2-propanol is effective for removing non-polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Dynamic NMR (DNMR) : Used to analyze tautomerism or conformational changes in pyrrole derivatives that may cause signal splitting .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR shifts and validate experimental data .

Q. What experimental design principles apply to optimizing the synthesis of structurally related pyrrole-propanoate esters?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (–20°C vs. reflux), solvent polarity, and catalyst loading (e.g., triethylamine) to identify optimal conditions .

- Table 1 : Example conditions from literature:

| Reaction Type | Temperature | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|

| Diazomethane alkylation | –20°C | 48 | 65–70 | |

| Reflux in xylene | 130°C | 30 | 80–85 |

Q. How can researchers investigate the biological activity of this compound, and what assays are appropriate?

- Methodological Answer :

- Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Analogs like 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid have shown activity in similar studies .

Q. What advanced analytical techniques are used to quantify impurities in this compound?

- Methodological Answer :

- HPLC with charged aerosol detection (CAD) : Effective for non-UV-active impurities. Use C18 columns and gradients of acetonitrile/water .

- LC-MS/MS : Identifies trace byproducts (e.g., methyl 3-(4-phenylpropanoyl)propanoate derivatives) via exact mass (e.g., m/z 195.137) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare data from multiple sources (e.g., PubChem, crystallographic databases) .

- Sample purity verification : Re-purify using recrystallization (methanol) or HPLC .

- Synchrotron XRD : Resolve ambiguities in crystal structure for analogs (e.g., methyl 3-(4-nitrophenyl)propanoate derivatives) .

Methodological Notes

- Critical solvents : Dichloromethane and xylene are common for reactions but require strict temperature control .

- Safety protocols : Use P95 respirators and chemical-resistant gloves when handling diazomethane or formaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.